![molecular formula C14H20N2O2 B3045539 9,10-Dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline CAS No. 109473-55-4](/img/structure/B3045539.png)
9,10-Dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline
Overview
Description
The compound “9,10-Dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline” is a complex organic molecule. It is related to the compound “3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol” which has been found in various technical documents and peer-reviewed papers .
Synthesis Analysis
The synthesis of this compound is complex and involves multiple steps. One related compound, “(2S,3S,11bS)-3-(3-Fluoromethyl-phenyl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylamine”, has been studied in the context of human DPP-IV . Another related compound, “Substituted 3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido isoquinolin-2-ol”, has been disclosed as inhibitors of the vesicular monoamine transporter 2 (VMAT2) .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The compound “N,N-Diethyl-9,10-dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carboxamide” is structurally similar, with a linear formula of C20H28N2O4 .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. One related compound, “(2S,3S,11bS)-3-(3-Fluoromethyl-phenyl)-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylamine”, has been studied in the context of human DPP-IV .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
A variety of synthesis methods have been developed for compounds structurally related to 9,10-Dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline. Techniques include amido iminium ion cyclization for constructing tetrahydroisoquinoline rings, useful in synthesizing compounds like saframycins (Chi & Hong, 1990), and methods for producing various derivatives with potential antidepressant activity (Griffith et al., 1984).
Chemiluminescence in High-Performance Liquid Chromatography (HPLC)
Derivatives of this compound, like 3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylamine, have been used as sensitive derivatization reagents for carboxylic acids in HPLC with electrogenerated chemiluminescence detection (Morita & Konishi, 2003).
Development of Antihypertensive Agents
Some compounds in the series, such as trequinsin, have shown potential as potent antihypertensive agents, acting as arteriolar dilators and inhibitors of cAMP phosphodiesterase and platelet aggregation (Lal et al., 1984).
Applications in Medicinal Chemistry
Antitumor Activities
Derivatives like Isoquinoline[2,1-g][1,6]naphthyridine have been synthesized and evaluated for antitumor activities, representing a new structural type for the development of novel antifungal agents (Hassaneen et al., 2013).
Neurogenic Effects
A novel compound from this series has shown significant neurogenic effects on human neural progenitor cells, indicating potential use in treating conditions associated with neurogenesis impairment (Lin et al., 2015).
Potential in Neuroleptics
Some derivatives, particularly those in the hexahydro[1,4]oxazino[3,4-a]isoquinoline series, have shown neuroleptic properties, highlighting their potential in psychiatric medication development (Clarke et al., 1978).
properties
IUPAC Name |
9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-17-13-7-10-3-5-16-6-4-15-9-12(16)11(10)8-14(13)18-2/h7-8,12,15H,3-6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMSJVWABLPCFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CNCCN3CCC2=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640601 | |
Record name | 9,10-Dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline | |
CAS RN |
109473-55-4 | |
Record name | 9,10-Dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.